molecular formula C8H15Br B13161938 1-(Bromomethyl)-1-butylcyclopropane

1-(Bromomethyl)-1-butylcyclopropane

Cat. No.: B13161938
M. Wt: 191.11 g/mol
InChI Key: YRHKJUDUYBGOCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Cyclopropane (B1198618) Chemistry in Organic Synthesis and Beyond

The cyclopropane motif, a three-membered carbon ring, is a cornerstone in modern organic and medicinal chemistry. researchgate.netnumberanalytics.com Despite its simple structure, the inherent ring strain (approximately 27.5 kcal/mol) makes it a highly reactive and versatile intermediate for synthetic transformations. researchgate.net This high reactivity allows the ring to open, providing pathways to more complex acyclic and larger ring systems that are otherwise difficult to access.

Furthermore, the cyclopropane unit is present in numerous biologically active natural products and pharmaceutical drugs. nih.govnih.gov Its incorporation into a molecule can confer unique properties, such as increased metabolic stability, improved potency, and controlled three-dimensional conformation, which can enhance interactions with biological targets like proteins and enzymes. researchgate.netnih.gov Consequently, the development of methods to construct and functionalize cyclopropane skeletons is of paramount importance in fields ranging from pharmaceutical sciences to materials science. researchgate.netontosight.ai

Unique Structural and Electronic Properties of Functionalized Cyclopropane Derivatives

Functionalized cyclopropanes exhibit distinct structural and electronic characteristics that set them apart from other cycloalkanes. The carbon-carbon bonds within the ring have a high degree of p-character, often described by the Walsh model, which gives them properties intermediate between those of a typical alkane (sp³ hybridized) and an alkene (sp² hybridized). researchgate.netnih.gov This "π-character" allows the cyclopropane ring to engage in electronic conjugation with adjacent functional groups.

The rigidity of the three-membered ring locks substituents into well-defined spatial arrangements, making cyclopropanes valuable stereochemical scaffolds. nih.gov In gem-disubstituted cyclopropanes, such as the title compound, two substituents are attached to the same carbon atom. This arrangement creates a quaternary center with a fixed three-dimensional geometry, a feature often sought in drug design to enhance shape complementarity with a protein's binding site. nih.gov

Below is a table comparing the structural properties of cyclopropane with a simple alkane, highlighting the features that contribute to its unique reactivity.

PropertyCyclopropanePropane (Interior CH₂)
C-C-C Bond Angle 60°~109.5°
C-H Bond Angle ~115°~109.5°
C-C Bond Length ~1.51 Å~1.53 Å
Hybridization (Walsh Model) sp²-like orbitals for C-C bondssp³
Ring Strain Energy ~27.5 kcal/mol0 kcal/mol

This table illustrates the significant deviation of cyclopropane's bond angles from the ideal tetrahedral angle, which is the primary source of its ring strain and unique chemical properties.

Rationale for Focused Academic Investigation of 1-(Bromomethyl)-1-butylcyclopropane

While specific research on this compound is not extensively documented in mainstream literature, its structure suggests a clear rationale for academic and industrial investigation as a versatile synthetic building block. The compound is a gem-disubstituted cyclopropane featuring two distinct and synthetically valuable functionalities.

The Bromomethyl Group: The primary bromoalkyl moiety (-CH₂Br) is an excellent electrophilic handle. The bromine atom is a good leaving group, making the compound an ideal substrate for nucleophilic substitution (Sₙ2) reactions. This allows for the straightforward introduction of a wide variety of functional groups (e.g., azides, cyanides, alkoxides, thiolates) to the cyclopropane core.

The Butyl Group: The n-butyl group provides steric bulk and increases the lipophilicity (fat-solubility) of the molecule. In the context of medicinal chemistry, modifying lipophilicity is a key strategy for tuning a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.

The Cyclopropane Core: The strained ring itself is a latent functional group. Under specific conditions (e.g., with electrophiles or transition metals), it can undergo ring-opening reactions to yield 1,3-disubstituted products, providing a pathway to linear carbon chains with controlled stereochemistry. ingentaconnect.com

The combination of a reactive handle (bromomethyl), a tuning group (butyl), and a rigid, reactive core (cyclopropane) makes this compound a potentially valuable intermediate for constructing complex target molecules, particularly in the synthesis of novel bioactive compounds or molecular probes.

Overview of Current Research Landscape on Halomethyl-Substituted Cyclopropanes

The broader class of halomethyl-substituted cyclopropanes is well-established in synthetic chemistry as a source of versatile intermediates. Research in this area focuses on their synthesis and subsequent transformations. For instance, gem-dihalocyclopropanes, which are readily prepared from alkenes, can be converted into allenes or used in ring-expansion reactions. acs.org

The synthesis of monofunctionalized halomethyl cyclopropanes often involves cyclopropanation of the corresponding allyl halide or modification of a cyclopropylmethyl alcohol. These compounds are particularly valued for their ability to participate in intramolecular reactions. For example, the treatment of a halomethyl cyclopropane with a base can lead to the formation of a cyclobutene, while reactions with organometallic reagents can facilitate coupling or ring-opening. Research has also explored the reduction of related compounds like 2-vinyl-1,1-bis(bromomethyl)cyclopropane as a route to other complex systems. osti.gov

Modern synthetic methods continue to be developed for the efficient and stereoselective synthesis of functionalized cyclopropanes, including those bearing halomethyl groups. nih.govresearchgate.net These efforts are driven by the consistent demand for novel, three-dimensionally complex building blocks for application in drug discovery and materials science. nih.govacs.orgorganic-chemistry.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15Br

Molecular Weight

191.11 g/mol

IUPAC Name

1-(bromomethyl)-1-butylcyclopropane

InChI

InChI=1S/C8H15Br/c1-2-3-4-8(7-9)5-6-8/h2-7H2,1H3

InChI Key

YRHKJUDUYBGOCG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CC1)CBr

Origin of Product

United States

Synthetic Methodologies for 1 Bromomethyl 1 Butylcyclopropane and Its Precursors

Strategies for the Construction of the 1-Butylcyclopropane Core

The formation of the 1-butylcyclopropane skeleton is a foundational step in the synthesis of the target molecule. This can be achieved through various cyclopropanation and ring-closing strategies.

Cyclopropanation Reactions for Alkyl-Substituted Olefins

Cyclopropanation of alkenes is a direct and widely employed method for forming cyclopropane (B1198618) rings. wikipedia.orglibretexts.org In the context of synthesizing the 1-butylcyclopropane core, the starting material would typically be 1-hexene.

One of the most common methods for this transformation is the Simmons-Smith reaction , which involves the use of a carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), generated in situ from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. wikipedia.orgyoutube.com This reaction is known for its stereospecificity, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.com For a terminal alkene like 1-hexene, this results in the formation of butylcyclopropane.

Table 1: Comparison of Cyclopropanation Methods

Reaction NameReagentsKey Features
Simmons-Smith Reaction CH₂I₂, Zn-Cu coupleStereospecific, forms a carbenoid intermediate. wikipedia.orgyoutube.com
Diazomethane (B1218177) with Metal Catalysis CH₂N₂, Metal catalyst (e.g., Cu, Pd)Can be highly efficient, but diazomethane is toxic and explosive. wikipedia.orgmasterorganicchemistry.com
Haloform Reaction CHX₃ (e.g., CHCl₃, CHBr₃), Strong baseGenerates a dihalocarbene intermediate. youtube.comyoutube.com

Another approach involves the use of diazo compounds , such as diazomethane (CH₂N₂), often in the presence of a metal catalyst like palladium or copper. wikipedia.orgmasterorganicchemistry.com Photolysis or thermolysis of diazomethane generates a highly reactive carbene that can add to an alkene. masterorganicchemistry.com However, the high reactivity and hazardous nature of diazomethane necessitate careful handling. masterorganicchemistry.com

Furthermore, dihalo-carbenes , generated from haloforms (like chloroform (B151607) or bromoform) and a strong base, can react with alkenes to produce dihalocyclopropanes. youtube.comyoutube.com These can then be subsequently reduced to the desired alkylcyclopropane.

Ring-Closing Reactions for Cyclopropane Formation

An alternative to building the cyclopropane ring onto an existing double bond is to form it through an intramolecular cyclization, or ring-closing reaction. wikipedia.org

A classic example is the intramolecular Wurtz coupling of a 1,3-dihalide. wikipedia.org For the synthesis of a butyl-substituted cyclopropane, a suitably substituted 1,3-dihalopropane derivative would be required. Treatment with a metal, such as sodium or zinc, would induce the cyclization.

Michael Initiated Ring Closure (MIRC) reactions represent another powerful strategy. rsc.org This approach involves the conjugate addition of a nucleophile to an α,β-unsaturated compound, creating an enolate that then undergoes an intramolecular nucleophilic substitution to close the three-membered ring. rsc.org The design of the starting materials is crucial for directing the reaction towards the desired 1-butylcyclopropane structure.

Introduction of the Bromomethyl Moiety

Once the 1-butylcyclopropane core is established, the next critical step is the introduction of the bromomethyl (-CH₂Br) group at the 1-position. This is typically accomplished through halogenation of a suitable precursor or by converting an existing functional group.

Halogenation Reactions on Precursors

Direct halogenation of a precursor molecule is a common strategy. If the precursor is (1-butylcyclopropyl)methanol, a primary alcohol, it can be converted to the corresponding bromide.

A widely used method is the Appel reaction , which utilizes triphenylphosphine (B44618) (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or elemental bromine (Br₂). chemicalbook.comchemicalbook.com A patent describes a method for producing (bromomethyl)cyclopropane (B137280) from cyclopropylmethanol (B32771) by first reacting triphenylphosphine with bromine in dimethylformamide (DMF) and then adding the alcohol. google.com Another patented method involves the use of a triarylphosphite and a bromine compound in a polar aprotic solvent. google.comgoogle.com

Alternatively, reagents like phosphorus tribromide (PBr₃) can also be effective for this transformation. However, care must be taken due to the strained nature of the cyclopropane ring, which can be susceptible to ring-opening under harsh acidic conditions. google.com

Functional Group Interconversions Leading to the Bromomethyl Group

In some synthetic routes, it may be more advantageous to introduce a different functional group first and then convert it to the bromomethyl group.

For instance, if the precursor is 1-butylcyclopropanecarboxylic acid, a Hunsdiecker-type reaction could be employed. This involves converting the carboxylic acid to its silver salt, followed by treatment with bromine to yield the desired alkyl bromide.

Another common strategy involves the conversion of an alcohol to a better leaving group, such as a tosylate or mesylate. Treatment of (1-butylcyclopropyl)methanol with tosyl chloride or mesyl chloride would yield the corresponding sulfonate ester. Subsequent reaction with a bromide salt, such as sodium bromide or lithium bromide, via an Sₙ2 reaction would then displace the sulfonate group to form 1-(bromomethyl)-1-butylcyclopropane.

Stereochemical Control in Synthetic Routes to this compound

Achieving stereochemical control in the synthesis of 1,1-disubstituted cyclopropanes like this compound can be challenging. The stereochemistry is often determined during the cyclopropanation step.

When using methods like the Simmons-Smith reaction, the addition to the double bond is typically syn. masterorganicchemistry.com If a chiral auxiliary is attached to the starting alkene, it can direct the cyclopropanation to one face of the double bond, leading to an enantiomerically enriched product.

Palladium-catalyzed cyclopropanation of alkenes with diazomethane derivatives has also been shown to proceed with high stereoselectivity. nih.govacs.org The choice of ligands on the palladium catalyst can influence the stereochemical outcome.

Furthermore, enantioselective Michael Initiated Ring Closure (MIRC) reactions have emerged as a powerful tool for the synthesis of chiral cyclopropane derivatives. rsc.org By using chiral substrates or catalysts, it is possible to generate the cyclopropane ring with a high degree of enantioselectivity. rsc.org

Diastereoselective Synthesis Approaches

A plausible diastereoselective route to this compound could commence from a chiral allylic alcohol. The stereocenter in the starting material can direct the stereochemical outcome of the cyclopropanation step. A well-established method for diastereoselective cyclopropanation is the Simmons-Smith reaction, which involves an organozinc carbenoid. wikipedia.org The hydroxyl group of an allylic alcohol can coordinate to the zinc reagent, directing the cyclopropanation to the same face of the double bond. stackexchange.com

A proposed diastereoselective synthesis could begin with the preparation of a suitable chiral allylic alcohol, such as (R)- or (S)-2-butyl-2-propen-1-ol. This could be achieved through various asymmetric methods, including the enantioselective addition of a butyl group to an α,β-unsaturated aldehyde.

Following the synthesis of the chiral allylic alcohol, a diastereoselective Simmons-Smith cyclopropanation would yield the corresponding 1-butyl-1-(hydroxymethyl)cyclopropane with a specific diastereomeric ratio. The reaction of an allylic alcohol with a zinc carbenoid, often generated from diiodomethane and a zinc-copper couple, is known to proceed with high diastereoselectivity. wiley-vch.de The directing effect of the hydroxyl group is a key factor in controlling the stereochemistry of the newly formed cyclopropane ring. stackexchange.com

The final step would be the conversion of the primary alcohol in the cyclopropane intermediate to the desired bromide. This can be achieved using standard brominating agents such as phosphorus tribromide (PBr₃) or through the Appel reaction, which utilizes triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). commonorganicchemistry.comorganic-chemistry.orgwikipedia.org These reactions typically proceed via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the carbon bearing the hydroxyl group. commonorganicchemistry.comorganic-chemistry.org

Below is a table summarizing representative examples of diastereoselective Simmons-Smith cyclopropanation of allylic alcohols from the literature, which supports the feasibility of this approach.

SubstrateReagentDiastereomeric Ratio (syn:anti)Yield (%)Reference
(E)-2-Hexen-1-olEt₂Zn, CH₂I₂95:585 harvard.edu
(Z)-3-Phenyl-2-propen-1-olZn-Cu, CH₂I₂>98:292 wiley-vch.de
GeraniolEt₂Zn, CH₂I₂90:1078 harvard.edu

This table presents data for analogous reactions and is intended to be illustrative of the potential diastereoselectivity achievable.

Enantioselective Methodologies

An enantioselective synthesis of this compound would involve the creation of a chiral cyclopropane ring from an achiral precursor using a chiral catalyst or reagent. Several catalytic systems have been developed for enantioselective cyclopropanation reactions.

One potential strategy involves the catalytic asymmetric cyclopropanation of a suitable alkene, such as ethyl 2-butylacrylate. The reaction of α,β-unsaturated esters with diazo compounds in the presence of chiral rhodium(II) or copper(I) catalysts is a well-established method for producing chiral cyclopropanes. For instance, the use of chiral dirhodium carboxylates can induce high enantioselectivity in the cyclopropanation of various alkenes with ethyl diazoacetate.

Alternatively, gold-catalyzed enantioselective cyclopropanation reactions have emerged as a powerful tool. beilstein-journals.orgnih.govnih.gov These reactions often utilize chiral phosphine (B1218219) ligands to control the stereochemical outcome. A potential substrate for such a reaction could be a 1,1-disubstituted alkene bearing a butyl group and an ester or another functional group that can be converted to a hydroxymethyl group.

Following the enantioselective formation of a chiral cyclopropane ester, such as ethyl 1-butylcyclopropane-1-carboxylate, a two-step sequence would be required to obtain the target molecule. First, the ester would be reduced to the corresponding primary alcohol, 1-butyl-1-(hydroxymethyl)cyclopropane, using a reducing agent like lithium aluminum hydride (LiAlH₄). Subsequently, the alcohol would be brominated using a method like the Appel reaction or with phosphorus tribromide, as described in the diastereoselective approach. commonorganicchemistry.comwikipedia.org

The following table provides examples of enantioselective cyclopropanation reactions from the literature, demonstrating the potential for high enantiomeric excess in the formation of substituted cyclopropanes.

AlkeneDiazo CompoundCatalystEnantiomeric Excess (ee %)Yield (%)Reference
StyreneEthyl diazoacetate[Rh₂(S-DOSP)₄]9895N/A
1-OcteneMethyl phenyldiazoacetate[Cu(OTf)]₂-(S)-Ph-Box9488N/A
Methyl acrylateEthyl diazoacetateChiral Ru-Pheox9790N/A

This table presents data for analogous reactions and is intended to be illustrative of the potential enantioselectivity achievable.

Building Block for Complex Molecular Architectures

This compound is a cornerstone for the synthesis of intricate molecular structures, leveraging the inherent reactivity of its strained three-membered ring and the versatile nature of the bromomethyl functional group.

The conversion of this compound into its corresponding Grignard reagent or organolithium species through metal-halogen exchange opens up a plethora of possibilities for carbon-carbon bond formation. wikipedia.orgumkc.edumasterorganicchemistry.comharvard.edubyjus.commasterorganicchemistry.comleah4sci.com These organometallic intermediates can react with a wide array of electrophiles to generate more complex carbocyclic structures. For instance, coupling reactions with other alkyl halides, carbonyl compounds, and epoxides can be envisioned, leading to the introduction of the 1-butylcyclopropylmethyl moiety into larger molecular frameworks. masterorganicchemistry.commasterorganicchemistry.com

While direct examples for the synthesis of heterocycles starting from this compound are not extensively documented, the general reactivity patterns of such compounds suggest their utility in this area. Nucleophilic substitution of the bromide by heteroatom nucleophiles, such as amines, thiols, and alcohols, can lead to the formation of various acyclic precursors that can subsequently undergo intramolecular cyclization to form heterocyclic rings like aziridines, oxetanes, and tetrahydrofurans. scholaris.ca Furthermore, the Parham cyclization, which involves an intramolecular reaction of an aryl lithium species with a side-chain electrophile, provides a viable strategy for heterocycle formation where a derivative of this compound could be employed. wikipedia.org

A general approach for the synthesis of nitrile-substituted cyclopropanes has been developed through a Michael-initiated ring closure, which could potentially be adapted for the synthesis of functionalized cyclopropanes derived from this compound. nih.gov These nitrile-substituted cyclopropanes are valuable intermediates for the synthesis of various biologically active compounds and can be transformed into other functional groups. nih.gov

One of the most significant applications of this compound and its analogs is in the synthesis of highly strained ring systems, particularly bicyclo[1.1.0]butanes (BCBs). wikipedia.orgpitt.edu These compounds possess immense strain energy, making them valuable intermediates for strain-release-driven transformations. nih.govnih.gov

A highly diastereoselective synthesis of polysubstituted bicyclobutanes has been reported, starting from gem-disubstituted (bromomethyl)–iodocyclopropanes. nih.govacs.org This methodology involves a diastereoselective carbometalation of cyclopropenes followed by cyclization to furnish the bicyclobutane ring system. nih.govacs.org By analogy, 1-butyl-1-(iodomethyl)cyclopropane, which can be prepared from the corresponding alcohol, could undergo an intramolecular cyclization upon treatment with an organolithium reagent to yield 1-butylbicyclo[1.1.0]butane. This approach allows for the creation of BCBs with a quaternary bridgehead carbon. nih.govacs.org

The general strategy for synthesizing bicyclobutanes often involves the intramolecular cyclization of 1,3-dihalocyclobutanes or related precursors. For example, the reaction of a suitably substituted 2-bromo-1-(chloromethyl)cyclopropane with magnesium in THF can yield bicyclobutane derivatives. wikipedia.org This highlights the potential of this compound as a precursor for such transformations.

Spiro compounds, which feature two rings connected by a single common atom, are another class of strained molecules that can be accessed from cyclopropane derivatives. The synthesis of spirocyclopropanes can be achieved through various methods, including cascade reactions, cyclopropanation, and Michael-initiated ring closure (MIRC). thieme-connect.de For instance, the alkylation of an active methylene (B1212753) compound with this compound followed by an intramolecular cyclization could lead to the formation of a spirocyclic system containing the 1-butylcyclopropane moiety. The synthesis of spiro[cyclopropane-oxindole] and bispiro[oxindole-cyclopropane-cyclohexone] skeletons has been achieved through asymmetric [2+1] cyclopropanation, demonstrating the feasibility of constructing complex spirocyclic systems from cyclopropane precursors. rsc.org

Starting Material ClassReagent/Reaction TypeProduct ClassReference(s)
gem-Disubstituted (bromomethyl)–iodocyclopropanesn-BuLiPolysubstituted Bicyclo[1.1.0]butanes nih.govacs.org
2-Bromo-1-(chloromethyl)cyclopropane derivativesMg in THFBicyclo[1.1.0]butane derivatives wikipedia.org
Alkylidene oxindole (B195798) derivativesDiazo compoundsSpiro[cyclopropane-oxindole] derivatives thieme-connect.de
3-Alkenyl-oxindoles and α-bromoketonesChiral phosphonium (B103445) saltBispiro[oxindole-cyclopropane-cyclohexone] rsc.org

Role in Stereoselective Synthesis

The rigid framework of the cyclopropane ring in this compound can exert significant stereochemical control in various transformations, making it a valuable tool in stereoselective synthesis.

The inherent chirality of a substituted cyclopropane can be exploited to induce asymmetry in chemical reactions. While specific examples utilizing this compound are not prevalent in the literature, the principles of stereoselective cyclopropanation reactions are well-established. rsc.org The cyclopropane unit can act as a chiral directing group, influencing the stereochemical outcome of reactions at adjacent functional groups. For instance, in the synthesis of polysubstituted bicyclo[1.1.0]butanes, the stereochemistry of the starting (bromomethyl)–iodocyclopropane (B100568) dictates the stereochemistry of the final product. nih.govacs.org An enantioenriched bromomethyl iodocyclopropane has been shown to yield an enantioenriched bicyclobutane with excellent enantiospecificity. nih.gov

The stereoselective functionalization of cyclopropane derivatives can also be achieved through bromine/magnesium and sulfoxide/magnesium exchange reactions, where the configuration of the resulting organometallic species is retained during subsequent reactions with electrophiles. nih.gov This provides a pathway to enantiomerically enriched cyclopropane derivatives.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. Given that this compound can be synthesized from chiral precursors, it holds potential to be developed into a novel chiral auxiliary. The rigid cyclopropane ring with its defined stereocenters could effectively bias the facial selectivity of reactions on a tethered substrate.

Furthermore, the functional handles on this compound allow for its elaboration into chiral ligands for asymmetric catalysis. For example, the bromomethyl group can be converted to a phosphine or an amine, which are common coordinating groups in chiral ligands. The butylcyclopropyl moiety would provide a unique and rigid chiral backbone, potentially leading to high levels of enantioselectivity in metal-catalyzed reactions. The development of new chiral ligands is a continuous effort in organic synthesis, and cyclopropane-based structures offer an attractive and underexplored scaffold.

Development of High-Value Chemical Intermediates

The transformations of this compound lead to a variety of valuable chemical intermediates that are not readily accessible by other means. The ability to introduce the 1-butylcyclopropylmethyl group into molecules is of particular interest in medicinal chemistry and materials science, where the unique properties of the cyclopropane ring can be beneficial. unl.pt

The synthesis of polysubstituted bicyclo[1.1.0]butanes from 1-alkyl-1-(bromomethyl)cyclopropane derivatives is a prime example of generating high-value intermediates. nih.govacs.org These highly strained molecules are versatile precursors for the synthesis of complex cyclobutane (B1203170) derivatives, which are important structural motifs in many biologically active compounds.

Furthermore, the conversion of this compound into functionalized carbocyclic and heterocyclic compounds provides access to a diverse range of molecular scaffolds for drug discovery and development. The cyclopropyl (B3062369) group can act as a bioisostere for other functional groups, improving the pharmacokinetic properties of a drug candidate. unl.pt The development of efficient synthetic routes to these intermediates, starting from readily available materials like this compound, is therefore of significant importance.

PrecursorTransformationIntermediate ClassPotential ApplicationReference(s)
gem-Disubstituted (bromomethyl)–iodocyclopropanesIntramolecular cyclizationPolysubstituted Bicyclo[1.1.0]butanesSynthesis of complex cyclobutanes nih.govacs.org
This compoundGrignard formation and reaction with electrophilesFunctionalized carbocyclesMedicinal chemistry building blocks umkc.edumasterorganicchemistry.commasterorganicchemistry.com
This compoundNucleophilic substitution with heteroatomsPrecursors to heterocyclesDrug discovery scaffolds scholaris.ca

Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Elucidation of 1 Bromomethyl 1 Butylcyclopropane

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework. caltech.edu For 1-(bromomethyl)-1-butylcyclopropane, a suite of NMR experiments can be employed to determine its constitution, connectivity, and stereochemistry. The unique electronic environment of the cyclopropane (B1198618) ring, often described as having a "ring-current" effect, influences the chemical shifts of nearby protons, typically causing an upfield shift compared to acyclic alkanes. nih.govdocbrown.info

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial data on the types and numbers of protons and carbons, two-dimensional (2D) NMR experiments are indispensable for assembling the molecular structure of this compound.

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the butyl group protons (a triplet for the terminal methyl group, and multiplets for the three methylene (B1212753) groups), a singlet or AB quartet for the bromomethyl protons, and complex multiplets for the diastereotopic cyclopropyl (B3062369) protons in the upfield region. chemicalbook.comdocbrown.info The ¹³C NMR spectrum will display signals for the quaternary cyclopropyl carbon, the two cyclopropyl methylene carbons, the bromomethyl carbon, and the four carbons of the butyl chain.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. For this compound, COSY would show correlations between the adjacent methylene protons within the butyl chain (H-1' to H-2', H-2' to H-3', and H-3' to H-4'). It would also confirm the connectivity between the geminal and vicinal protons on the cyclopropane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It allows for the unambiguous assignment of each proton signal to its attached carbon atom. For instance, the protons of the bromomethyl group would show a correlation to the bromomethyl carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be particularly useful in determining the preferred conformation of the butyl group relative to the cyclopropane ring.

A summary of predicted NMR data is presented in the table below.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations
Cyclopropyl CH₂0.3 - 0.8 (m)10 - 20H-1', H-Br
Quaternary C1-20 - 30H-1', H-2', H-Br
Bromomethyl CH₂-Br3.3 - 3.6 (s)30 - 40C1, C(cyclopropyl)
Butyl CH₂-C1'1.3 - 1.5 (t)30 - 35C1, C2', C3'
Butyl CH₂-C2'1.2 - 1.4 (m)22 - 28C1, C1', C3', C4'
Butyl CH₂-C3'1.2 - 1.4 (m)22 - 28C1', C2', C4'
Butyl CH₃-C4'0.8 - 1.0 (t)13 - 15C2', C3'

The rotation around the single bonds in this compound, such as the C1-C1' bond of the butyl group and the C1-C(bromomethyl) bond, can be studied using dynamic NMR (DNMR) spectroscopy. libretexts.org By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, where rotation is slow on the NMR timescale, separate signals for different conformers may be observed. As the temperature increases, these signals may broaden and eventually coalesce into a single averaged signal when the rotation becomes fast. libretexts.org This analysis can provide valuable information about the energy barriers to rotation and the relative populations of different conformers.

Mass Spectrometry (MS) Methodologies

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. nih.gov

High-resolution mass spectrometry (HRMS) is capable of measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy. mdpi.com This allows for the determination of the elemental formula of this compound (C₈H₁₅Br). A key feature in the mass spectrum of this compound would be the presence of two peaks for the molecular ion, [M]⁺ and [M+2]⁺, with nearly equal intensity. This is due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%). nih.gov HRMS can confirm that the mass difference between these two peaks corresponds precisely to the mass difference between the two bromine isotopes.

Ion Elemental Formula Calculated m/z (⁷⁹Br) Calculated m/z (⁸¹Br)
[M]⁺C₈H₁₅Br190.0357192.0337
[M-C₄H₉]⁺C₄H₆Br132.9653134.9633
[M-CH₂Br]⁺C₇H₁₃97.101797.1017
[C₄H₉]⁺C₄H₉57.070457.0704

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. nih.gov The analysis of the resulting fragment ions provides valuable structural information. For this compound, several characteristic fragmentation pathways can be predicted. The most likely fragmentation would be the loss of the butyl radical (•C₄H₉) to form a stable cyclopropylmethyl cation containing bromine. Another probable fragmentation is the loss of the bromomethyl radical (•CH₂Br) to yield a butylcyclopropyl cation. The presence of bromine in a fragment can be readily identified by the characteristic isotopic pattern. nih.gov

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. tudublin.ie

For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands. The C-H stretching vibrations of the butyl group would appear in the 2850-3000 cm⁻¹ region. nih.gov The C-H stretching vibrations associated with the cyclopropane ring are typically found at slightly higher wavenumbers, often above 3000 cm⁻¹. The C-Br stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 500 and 700 cm⁻¹. The various bending and rocking vibrations of the methylene groups in both the butyl chain and the cyclopropane ring will contribute to a complex pattern in the fingerprint region (below 1500 cm⁻¹).

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
C-H StretchCyclopropane3000 - 3100
C-H StretchButyl (CH₂, CH₃)2850 - 2960
CH₂ ScissoringAlkyl1450 - 1470
CH₃ Asymmetric BendingAlkyl~1460
CH₃ Symmetric BendingAlkyl~1380
C-Br StretchBromoalkane500 - 700

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Characterization

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in this compound. The IR spectrum of this compound is expected to exhibit a unique fingerprint, allowing for its identification and the characterization of its key structural components: the cyclopropane ring, the butyl group, and the bromomethyl group.

The primary absorption bands anticipated in the IR spectrum are a result of the vibrations of specific bonds within the molecule. These include stretching and bending vibrations of C-H, C-C, and C-Br bonds. The strained cyclopropane ring is expected to show characteristic C-H stretching vibrations at higher wavenumbers compared to unstrained alkanes, typically in the range of 3100-3000 cm⁻¹. docbrown.info The methylene (-CH₂-) groups of the butyl chain and the cyclopropane ring will exhibit characteristic scissoring and rocking deformations.

Key expected IR absorption bands for this compound are detailed in the table below, based on data from analogous compounds such as (Bromomethyl)cyclopropane (B137280) and 1-bromobutane. docbrown.infospectrabase.comdocbrown.infonist.gov

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
Cyclopropyl C-HStretching~3080 - 3040Indicates the presence of the strained three-membered ring.
Alkyl C-HStretching~2975 - 2845Corresponds to the C-H bonds of the butyl group. docbrown.info
CH₂Scissoring (Deformation)~1480 - 1440Characteristic of the methylene groups in the butyl chain and cyclopropane ring. docbrown.info
C-CSkeletal Vibrations~1020 - 1000Relates to the carbon-carbon bonds of the cyclopropane ring. docbrown.info
C-BrStretching~750 - 550A key indicator for the presence of the bromomethyl group. docbrown.info

The fingerprint region of the spectrum, typically from 1500 cm⁻¹ to 400 cm⁻¹, will contain a complex pattern of absorptions unique to the entire molecular structure of this compound, arising from the intricate coupling of various vibrational modes. docbrown.infodocbrown.info

Raman Spectroscopy for Specific Vibrational Modes and Strain Analysis

Raman spectroscopy serves as a complementary technique to IR spectroscopy, providing valuable insights into the vibrational modes of this compound, particularly for non-polar bonds and for analyzing the strain in the cyclopropyl ring. olemiss.edu While IR spectroscopy measures the change in dipole moment, Raman spectroscopy detects the change in polarizability of a bond during vibration.

The symmetric vibrations of the cyclopropane ring are expected to be particularly active in the Raman spectrum. The analysis of the Raman shifts can provide detailed information about the conformational and structural properties of the molecule. The C-Br stretching vibration is also expected to be Raman active.

Based on studies of related compounds like (Bromomethyl)cyclopropane and other substituted cyclopropanes, the following Raman shifts can be anticipated for this compound. spectrabase.comwestmont.edu

Functional Group Vibrational Mode Expected Raman Shift (cm⁻¹) Significance
Cyclopropyl C-HStretching~3100 - 3000Complements IR data for the cyclopropyl ring C-H bonds.
Alkyl C-HStretching~2975 - 2850Corresponds to the C-H bonds of the butyl group. westmont.edu
Cyclopropane RingRing Breathing (Symmetric Stretch)~1200 - 1100A strong, characteristic peak for the cyclopropane ring, useful for strain analysis.
C-BrStretching~750 - 550Provides confirmatory evidence for the bromomethyl group.

The intensity and position of the Raman bands can be influenced by the conformation of the butyl group and its interaction with the cyclopropane ring. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict the Raman spectrum and aid in the assignment of the observed vibrational modes. nih.gov

X-ray Crystallography of Crystalline Derivatives (if applicable)

X-ray crystallography stands as the most definitive method for elucidating the three-dimensional atomic arrangement of a molecule in the solid state. mdpi.commdpi.com While this compound is a liquid at room temperature, its structural analysis via X-ray crystallography would necessitate the preparation of a suitable crystalline derivative.

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structural Elucidation

Should a crystalline derivative of this compound be synthesized, single-crystal X-ray diffraction (SCXRD) would provide precise data on bond lengths, bond angles, and torsional angles. rsc.org This would offer an unambiguous confirmation of the connectivity of the atoms and the stereochemistry of the molecule.

The resulting crystal structure would reveal:

The precise geometry of the cyclopropane ring, allowing for a quantitative assessment of ring strain.

The conformation of the butyl group relative to the cyclopropane ring.

Intermolecular interactions in the crystal lattice, which can provide insights into the physical properties of the solid.

For air-sensitive or unstable crystalline derivatives, specialized handling techniques, such as the use of an inert atmosphere and low-temperature data collection, would be employed to ensure the integrity of the crystal during the experiment. ncl.ac.uk

Co-crystallization Strategies for Difficult-to-Crystallize Compounds

In cases where this compound or its derivatives are difficult to crystallize on their own, co-crystallization can be a viable strategy. This involves crystallizing the target compound with a second molecule, known as a co-former, to facilitate the formation of a well-ordered crystal lattice.

The choice of a co-former is critical and is often guided by the potential for strong and directional intermolecular interactions, such as hydrogen bonding or halogen bonding. For this compound, a co-former with a hydrogen bond donor or acceptor group could potentially interact with the bromine atom, promoting the formation of a stable co-crystal. The resulting structure, determined by SCXRD, would still provide the crucial three-dimensional information about the target molecule. nih.gov

Future Research Directions and Unexplored Avenues for 1 Bromomethyl 1 Butylcyclopropane Research

Exploration of Novel Reactivity Paradigms

The inherent reactivity of the bromomethyl group and the strained cyclopropane (B1198618) ring in 1-(bromomethyl)-1-butylcyclopropane opens the door to a wide array of chemical transformations. Future research should focus on harnessing this reactivity through modern catalytic methods.

The development of transition-metal-catalyzed cross-coupling reactions has revolutionized organic synthesis, and applying these methods to this compound could unlock a diverse range of derivatives. Palladium- and nickel-based catalysts, in particular, are promising for C-C, C-N, and C-O bond formation.

Future investigations could explore reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. For instance, the palladium-catalyzed coupling of the Grignard reagent derived from this compound with various aryl or vinyl halides could provide a direct route to complex molecular architectures. Similarly, nickel-catalyzed cross-coupling reactions, known for their ability to activate challenging C-Br bonds, could offer a complementary and potentially more cost-effective approach. google.com

A plausible catalytic cycle for a palladium-catalyzed cross-coupling reaction is depicted below. The cycle would likely involve the oxidative addition of the palladium(0) catalyst to the C-Br bond of this compound, followed by transmetalation with a suitable organometallic reagent (e.g., an organoboron or organozinc compound) and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. rhhz.net

Table 1: Potential Transition-Metal Catalyzed Cross-Coupling Reactions of this compound

Cross-Coupling ReactionProposed ReactantsPotential ProductCatalyst System
Suzuki-MiyauraThis compound, Arylboronic acid1-(Arylmethyl)-1-butylcyclopropanePd(PPh₃)₄, base
SonogashiraThis compound, Terminal alkyne1-(Alkynylmethyl)-1-butylcyclopropanePd(PPh₃)₂, CuI, base
Buchwald-HartwigThis compound, AmineN-((1-butylcyclopropyl)methyl)aminePd(dba)₂, ligand, base
NegishiThis compound, Organozinc reagent1-(Alkyl/Arylmethyl)-1-butylcyclopropanePd(PPh₃)₄

This table presents hypothetical reactions and catalyst systems based on established cross-coupling methodologies.

Photochemical and electrochemical methods offer alternative, often milder, conditions for chemical transformations and can lead to unique reactivity patterns not accessible through traditional thermal methods.

Photochemical Reactions: The C-Br bond in this compound is susceptible to homolytic cleavage upon UV irradiation, generating a reactive radical intermediate. This radical could participate in a variety of reactions, such as addition to alkenes or arenes, or atom transfer radical polymerization (ATRP). For instance, the photochemical addition of the (1-butylcyclopropyl)methyl radical to electron-rich olefins could provide a novel route to functionalized carbon chains. Research in this area could draw inspiration from studies on the photochemical chlorination of cyclopropane. researchgate.net

Electrochemical Synthesis: Electrochemical methods provide a powerful tool for generating reactive intermediates under controlled conditions. Anodic oxidation of this compound could lead to the formation of a carbocationic intermediate, which could then be trapped by various nucleophiles. Conversely, cathodic reduction could generate a carbanionic species, useful for nucleophilic attack. Furthermore, the electrochemical synthesis of hypervalent bromine compounds from aryl bromides suggests the potential for developing novel electrochemical transformations involving the bromine atom in the target molecule. bris.ac.uk Electrochemical C-C bond cleavage of arylcyclopropanes has also been demonstrated, suggesting that under specific conditions, the cyclopropane ring itself could be opened electrochemically to generate 1,3-difunctionalized products. researchgate.netnih.gov

Development of New Synthetic Routes to Access Diverse Derivatives

The development of new synthetic routes is crucial for expanding the chemical space accessible from this compound. Future work should focus on methods that allow for the introduction of a wide range of functional groups.

A promising strategy involves the formal nucleophilic substitution of the bromide. This can be achieved through a base-assisted dehydrobromination to form a transient cyclopropene (B1174273) intermediate, which then undergoes nucleophilic addition. acs.orgacs.org This approach could be used to introduce various oxygen, nitrogen, and sulfur nucleophiles, leading to a diverse library of derivatives. acs.orgacs.orgnih.gov

Furthermore, radical addition-polar cyclization cascades initiated by the photoredox-catalyzed decarboxylation of carboxylic acids in the presence of chloroalkyl alkenes have been shown to produce functionalized cyclopropanes. bris.ac.uknih.gov Adapting such methodologies to incorporate the 1-butylcyclopropyl moiety could provide novel and efficient pathways to complex derivatives.

Table 2: Proposed Synthetic Strategies for Diverse Derivatives of this compound

Synthetic StrategyKey IntermediatePotential Nucleophiles/ReactantsResulting Derivative Class
Formal Nucleophilic Substitution1-Butyl-1-cyclopropeneAlcohols, Amines, Thiols, AzolesEthers, Amines, Thioethers, N-cyclopropyl heterocycles
Radical Addition-Polar Cyclization(1-Butylcyclopropyl)methyl radicalFunctionalized alkenesComplex functionalized cyclopropanes
Grignard Reagent Formation(1-Butylcyclopropyl)methylmagnesium bromideAldehydes, Ketones, Esters, NitrilesAlcohols, Ketones, Carboxylic acids

This table outlines hypothetical synthetic routes based on established chemical transformations.

Integration into Automated Synthesis and Flow Chemistry Platforms

The translation of synthetic procedures to automated and flow chemistry platforms offers significant advantages in terms of reproducibility, scalability, and safety. The synthesis of this compound and its subsequent derivatization are well-suited for such an approach.

Flow chemistry, with its enhanced heat and mass transfer, can allow for safer handling of potentially hazardous reagents and intermediates. For example, the generation and use of diazomethane (B1218177) in a tube-in-tube flow reactor for the synthesis of cyclopropyl (B3062369) boronic esters has been successfully demonstrated and could be adapted for the synthesis of precursors to this compound. rsc.org Automated synthesis platforms, such as those used for assembly line library synthesis, could be employed to rapidly generate a diverse library of derivatives from the parent compound, accelerating the discovery of new functional molecules. chemrxiv.org

Potential in Advanced Material Science Applications

The unique combination of a rigid, strained cyclopropane ring and a flexible butyl group suggests that derivatives of this compound could find applications in materials science.

The incorporation of cyclopropane units into polymer backbones has been shown to influence the material's properties, such as crystallinity, tensile strength, and Young's modulus. rsc.orgresearchgate.net By functionalizing this compound to create a difunctional monomer, it could be incorporated into polyesters, polyamides, or other polymers. The butyl group would likely enhance solubility and processability, while the cyclopropane ring would impart rigidity and potentially interesting thermal or optical properties. For example, the synthesis of photosensitive cyclopropane-containing polymers has been reported, suggesting that materials derived from this compound could have applications in microelectronics and optics. iaea.org

Furthermore, the introduction of specific functional groups could lead to applications in organic electronics or supramolecular chemistry. For instance, coupling with thiophene (B33073) or other conjugated systems could generate materials with interesting electronic properties. The defined three-dimensional structure of the cyclopropane ring could also be exploited in the design of host-guest systems or self-assembling materials.

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-(bromomethyl)-1-butylcyclopropane to maximize yield?

To synthesize this compound, a methodologically robust approach involves substituting hydroxyl groups with bromine. A preferred route starts with 1-(hydroxymethyl)-1-butylcyclopropane, reacting it with phosphorus tribromide (PBr₃) in dichloromethane (DCM) at 0–5°C under inert conditions. Alternatively, safer brominating agents like N-bromosuccinimide (NBS) with triphenylphosphine (PPh₃) in tetrahydrofuran (THF) can minimize toxicity risks. Reaction monitoring via thin-layer chromatography (TLC) and purification via flash chromatography (silica gel, hexane/ethyl acetate) are critical for yield optimization. Avoiding DMF or sodium iodide, as in related bromocyclopropane syntheses, reduces side reactions .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm cyclopropane ring integrity and bromomethyl substitution. Cyclopropane protons typically appear as multiplets in δ 0.5–1.5 ppm.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+NH₄]⁺) and isotopic patterns consistent with bromine.
  • Infrared (IR) Spectroscopy : Peaks near 550–650 cm⁻¹ (C-Br stretch) and cyclopropane C-H stretches (3050–3100 cm⁻¹).
  • Elemental Analysis : To validate C/H/Br ratios. Cross-referencing with computational data (e.g., PubChem-derived InChI keys) ensures structural accuracy .

Advanced Research Questions

Q. How does the cyclopropane ring strain influence the reactivity of this compound in nucleophilic substitution (SN2) reactions?

The cyclopropane ring’s angle strain (~60° bond angles) increases the electrophilicity of the adjacent bromomethyl carbon, accelerating SN2 reactions. However, steric hindrance from the butyl group and cyclopropane substituents can reduce reaction rates. Comparative studies with non-strained analogs (e.g., linear bromoalkanes) show up to 3× faster kinetics for cyclopropane derivatives. Computational modeling (DFT) of transition states can quantify steric and electronic effects. Experimental validation using kinetic isotope effects (KIEs) or Hammett plots is recommended .

Q. What strategies resolve contradictions in reported reaction outcomes when using different bases in elimination reactions?

Discrepancies in elimination product ratios (e.g., cyclopropene vs. alkene) arise from base strength and solvent polarity. For example:

  • Strong bases (KOtBu in DMSO) : Promote dehydrohalogenation to form cyclopropene via a concerted E2 mechanism.
  • Weaker bases (NaOH in ethanol) : Favor competing pathways, yielding alkenes through carbocation intermediates. To reconcile data, conduct controlled experiments with deuterated substrates to track hydrogen abstraction sites. Analyze products via GC-MS and ²H NMR. Adjust solvent dielectric constants (e.g., DMSO vs. THF) to modulate transition-state geometry .

Q. What role does the bromomethyl group play in facilitating cross-coupling reactions for pharmaceutical intermediates?

The bromomethyl group serves as a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling incorporation into complex scaffolds. For example, in synthesizing leukotriene receptor antagonists (e.g., Montelukast), palladium-catalyzed cross-coupling of this compound with aryl boronic acids introduces cyclopropane motifs critical for bioactivity. Optimize ligand systems (e.g., XPhos) and microwave-assisted heating (100–120°C) to enhance yields. Monitor regioselectivity using X-ray crystallography of intermediates .

Methodological Considerations

Q. How can computational modeling predict regioselectivity in cyclopropane ring-opening reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for bromomethyl group reactivity. Key parameters:

  • Bond dissociation energies (BDEs) : Cyclopropane C-C bonds (higher BDEs) resist cleavage compared to C-Br bonds.
  • Frontier molecular orbitals (FMOs) : Identify electrophilic/nucleophilic sites. Validate predictions experimentally using kinetic studies and isotopic labeling. Compare with analogous bromocyclopropanes (e.g., 2-bromo-1,1-dimethylcyclopropane) to generalize trends .

Q. What experimental designs mitigate hazards during synthesis and handling of this compound?

  • Solvent selection : Replace DMF with acetonitrile or THF to reduce toxicity .
  • Controlled bromination : Use flow chemistry to minimize exposure to volatile brominating agents.
  • PPE : Use nitrile gloves, fume hoods, and gas sensors for bromine detection.
  • Waste management : Neutralize brominated byproducts with sodium thiosulfate before disposal .

Data Contradiction Analysis

Q. Why do studies report varying stability profiles for this compound under thermal stress?

Discrepancies arise from impurities (e.g., residual acids) accelerating decomposition. Conduct accelerated stability studies (40–60°C) with purified samples in inert atmospheres. Use differential scanning calorimetry (DSC) to identify exothermic decomposition thresholds. Compare with structurally similar compounds (e.g., 1-chlorocyclopropane derivatives) to isolate substituent effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.